N-ethyl-N'-(4-methoxyphenyl)ethanediamide
Description
N-ethyl-N'-(4-methoxyphenyl)ethanediamide is an ethanediamide derivative with the molecular formula C₁₁H₁₄N₂O₃ (molecular weight: 222.24 g/mol). Its structure consists of an ethanediamide core (NH–C(O)–C(O)–NH) substituted with an ethyl group on one nitrogen and a 4-methoxyphenyl group on the other. The 4-methoxyphenyl moiety contributes polarity via the methoxy group, while the ethyl substituent enhances lipophilicity.
Properties
IUPAC Name |
N-ethyl-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-12-10(14)11(15)13-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCMZQBNORFILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(4-methoxyphenyl)ethanediamide typically involves the reaction of 4-methoxyphenylamine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of N-ethyl-N’-(4-methoxyphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(4-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Substituted ethanediamides.
Scientific Research Applications
N-ethyl-N’-(4-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Ethanediamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- The 3-bromophenyl analog (363.22 g/mol) has a higher molecular weight due to bromine, which increases steric bulk and electronegativity. This may hinder blood-brain barrier penetration compared to the target compound .
- The piperazinyl-containing analog (333.35 g/mol) incorporates a bulky aromatic and heterocyclic group, likely reducing solubility but enhancing receptor-binding specificity .
Polarity and Solubility :
- Methoxy groups (as in the target compound and 3-bromophenyl analog) improve water solubility via hydrogen bonding.
- Chloro/fluoro substituents (e.g., 0LM) enhance binding affinity to hydrophobic pockets in proteins like HIV gp120 .
Pharmacological Implications: The 0LM compound demonstrates antiviral activity by targeting gp120, highlighting ethanediamides' versatility in drug design . Piperazinyl derivatives () may exhibit CNS activity, but poor brain penetration is noted in similar α2C-AR agonists (e.g., Compound A/B), suggesting structural optimization is critical .
Biological Activity
N-ethyl-N'-(4-methoxyphenyl)ethanediamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O2
- Molecular Weight : Approximately 218.29 g/mol
- Structural Features : The compound contains an ethyl group, a methoxyphenyl moiety, and an ethanediamide backbone, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may bind to receptors, influencing signal transduction pathways that regulate various physiological processes.
- Cytotoxic Effects : Preliminary studies suggest that the compound can induce cytotoxicity in cancer cells through mechanisms such as oxidative stress and apoptosis induction.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in various studies. It has been evaluated against a range of bacterial strains, demonstrating significant inhibitory effects. For instance:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Results indicated MIC values ranging from 50 to 200 µg/mL across different strains.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
These findings suggest that this compound may be effective in targeting cancer cells while sparing normal cells.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxicity of this compound against leukemia cell lines.
- Methodology : The compound was tested using the MTT assay on various leukemia cell lines.
- Findings : Significant reductions in cell viability were observed, indicating strong anticancer activity.
- Antimicrobial Efficacy Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
